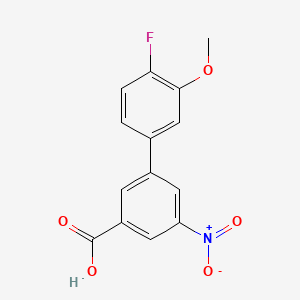

3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid

Description

Properties

IUPAC Name |

3-(4-fluoro-3-methoxyphenyl)-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO5/c1-21-13-7-8(2-3-12(13)15)9-4-10(14(17)18)6-11(5-9)16(19)20/h2-7H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJMGNGTZUHAKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00690203 | |

| Record name | 4'-Fluoro-3'-methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00690203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261967-46-7 | |

| Record name | 4'-Fluoro-3'-methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00690203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid, a biphenyl compound with significant potential in medicinal chemistry and materials science. The synthetic strategy is centered around a pivotal Suzuki-Miyaura cross-coupling reaction to construct the biaryl framework, followed by ester hydrolysis to yield the final carboxylic acid. This document offers in-depth procedural details, explains the causal factors behind experimental choices, and outlines a complete protocol for the structural and purity verification of the synthesized compounds. All methodologies are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: Strategic Importance and Synthetic Rationale

Substituted biphenyl carboxylic acids are privileged scaffolds in drug discovery and development, often serving as key structural motifs in pharmacologically active agents. The title compound, this compound, incorporates several key functionalities: a nitro group, which is a versatile handle for further chemical modification (e.g., reduction to an amine); a fluoro substituent, known to enhance metabolic stability and binding affinity; and a methoxy group, which can influence solubility and electronic properties.

The synthetic approach detailed herein is a robust two-step sequence. The core of this strategy is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and widely utilized method for the formation of C-C bonds between sp²-hybridized carbon atoms[1]. This reaction is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of the required boronic acid and aryl halide precursors[1]. The synthesis commences with the coupling of methyl 3-bromo-5-nitrobenzoate and (4-fluoro-3-methoxyphenyl)boronic acid to form the methyl ester intermediate. The choice of a methyl ester serves a dual purpose: it protects the carboxylic acid functionality during the coupling reaction and facilitates purification of the intermediate. The synthesis is completed by the hydrolysis of the methyl ester to the desired carboxylic acid.

Logical Workflow of the Synthesis

Caption: Overall synthetic workflow.

Detailed Synthetic Protocols

This section provides a step-by-step guide for the synthesis of the target compound, including the preparation of the intermediate, methyl 3-(4-fluoro-3-methoxyphenyl)-5-nitrobenzoate.

Step 1: Synthesis of Methyl 3-(4-fluoro-3-methoxyphenyl)-5-nitrobenzoate via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide[1]. The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.

Reaction Scheme:

Experimental Protocol:

-

Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine methyl 3-bromo-5-nitrobenzoate (1.0 eq), (4-fluoro-3-methoxyphenyl)boronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: To the flask, add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq). Then, add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aryl bromide is consumed.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford methyl 3-(4-fluoro-3-methoxyphenyl)-5-nitrobenzoate as a solid.

-

Step 2: Hydrolysis of Methyl 3-(4-fluoro-3-methoxyphenyl)-5-nitrobenzoate

The final step is the saponification of the methyl ester to the corresponding carboxylic acid. This is a base-mediated hydrolysis, which proceeds via nucleophilic acyl substitution.

Reaction Scheme:

Experimental Protocol:

-

Saponification: Dissolve the methyl 3-(4-fluoro-3-methoxyphenyl)-5-nitrobenzoate (1.0 eq) in a mixture of methanol and water. Add sodium hydroxide (NaOH, 2.0-3.0 eq) and heat the mixture to reflux. Monitor the reaction by TLC until the starting ester is no longer detectable[2].

-

Acidification: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution by the slow addition of concentrated hydrochloric acid (HCl) until the pH is approximately 2-3, which will cause the carboxylic acid to precipitate[2].

-

Isolation and Purification:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

Dry the product under vacuum to yield this compound.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Experimental Workflow for Characterization

Caption: Workflow for compound characterization.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for the final product and its methyl ester intermediate.

Table 1: Spectroscopic Data for Methyl 3-(4-fluoro-3-methoxyphenyl)-5-nitrobenzoate

| Technique | Expected Observations |

| ¹H NMR | Signals for the aromatic protons on both rings, a singlet for the methoxy group protons, and a singlet for the methyl ester protons. The coupling patterns of the aromatic protons will be indicative of their substitution pattern. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the methyl ester carbon. |

| FT-IR (cm⁻¹) | Strong C=O stretching vibration for the ester (around 1720-1740 cm⁻¹), C-O stretching vibrations, aromatic C-H and C=C stretching bands, and characteristic strong asymmetric and symmetric stretching vibrations for the nitro group (around 1530 and 1350 cm⁻¹). |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. |

Table 2: Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Similar aromatic proton signals as the ester, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton at a downfield chemical shift (typically >10 ppm). |

| ¹³C NMR | Similar to the ester, but with the carbonyl carbon of the carboxylic acid appearing at a slightly different chemical shift. |

| FT-IR (cm⁻¹) | A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching vibration for the carboxylic acid (around 1700-1725 cm⁻¹), and the characteristic nitro group stretches. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the final product. |

Conclusion

This guide has detailed a reliable and reproducible two-step synthesis of this compound, beginning with a Suzuki-Miyaura cross-coupling followed by ester hydrolysis. The provided protocols, along with the outlined characterization methods, offer a comprehensive framework for researchers to successfully synthesize and validate this valuable chemical entity. The strategic choice of reactions and the detailed procedural steps are designed to ensure a high degree of success and purity of the final product, facilitating its use in further research and development endeavors.

References

- Lai, J., Yu, A., Yang, L., Zhang, Y., Shah, B. P., & Lee, K. B. (2016). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. Chem. Eur. J.

- Kamm, O., & Segur, J. B. (1923). m-NITROBENZOIC ACID. Organic Syntheses, 3, 73.

- Global Scientific Journal. (2006). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

- BenchChem. (2025). A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions.

- Organic Syntheses. (2020).

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

Sources

Whitepaper: A Strategic Guide to Elucidating the Mechanism of Action of Novel Bi-Aryl Compounds: A Case Study of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid

Abstract

The discovery of novel small molecules presents both an opportunity and a challenge in modern drug development. While a unique chemical structure may offer novel therapeutic potential, its biological target and mechanism of action (MoA) are often unknown. This guide provides a comprehensive, technically-grounded framework for the systematic elucidation of the MoA for a novel compound, using the previously uncharacterized molecule 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid as a guiding example. We present a multi-pronged strategy encompassing initial structural assessment, broad-based target identification, and rigorous biophysical, biochemical, and cell-based validation. This document is intended for researchers, scientists, and drug development professionals, offering a self-validating workflow designed to move a novel chemical entity from a structural concept to a mechanistically understood lead candidate.

Introduction: Structural Analysis and Target Hypothesis

The compound this compound is a bi-aryl molecule with distinct chemical features that can inform an initial therapeutic hypothesis. The structure consists of a nitrobenzoic acid core linked to a fluoro-methoxyphenyl ring.

-

Nitroaromatic Group: Nitro-substituted aromatic compounds are well-documented for their diverse biological activities, often involving redox cycling or acting as bio-isosteres for other functional groups.[1][2][3] They are found in compounds with antimicrobial and cytotoxic properties.[3]

-

Bi-Aryl Scaffold: This structural motif is a cornerstone of many kinase inhibitors, which often bind in the ATP-binding pocket of the enzyme. The flexibility of the bi-aryl linkage allows for optimal orientation within a binding site.

-

Fluorine and Methoxy Substituents: The strategic placement of fluorine can enhance metabolic stability and binding affinity through favorable electrostatic interactions.[1] Methoxy groups can serve as hydrogen bond acceptors and influence the compound's overall electronics and solubility.[2]

Given these features, this compound can be hypothesized to function as a potential kinase inhibitor or a modulator of enzymes involved in cell signaling or metabolism. This initial hypothesis provides a logical starting point for a targeted investigation.

Phase 1: Target Identification and Initial Biological Profiling

The primary objective of this phase is to broadly screen the compound to identify its biological target(s) or a quantifiable biological effect (phenotype). A parallel approach combining phenotypic and target-based screening is most efficient.

Phenotypic Screening

Phenotypic screening identifies the effect of a compound on cellular behavior without a preconceived target. A standard initial assay is the evaluation of cytotoxicity against a panel of cancer cell lines.

Protocol 1: MTT Assay for General Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3]

-

Cell Plating: Seed human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Add the diluted compound to the cells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Causality Check: A low micromolar IC50 value suggests a potent biological effect, justifying progression to more specific assays. If no significant cytotoxicity is observed, the compound may have non-cytotoxic effects (e.g., anti-inflammatory, neuroprotective), requiring different phenotypic assays.

Target-Based Screening

This approach involves testing the compound directly against a large, diverse panel of purified proteins, typically kinases, to identify direct interactions.

Workflow 1: Kinase Panel Screening

A broad kinase screen is a cost-effective method to rapidly test our primary hypothesis. Commercial services can screen a compound against hundreds of kinases at a fixed concentration (e.g., 10 µM).

The output of this screen is a list of kinases for which the compound shows significant inhibition. These become the primary candidates for validation.

Phase 2: Target Validation and Mechanistic Deep Dive

Once putative targets are identified, a series of focused experiments are required to validate the interaction and elucidate the precise mechanism of action. Let's assume the kinase screen identified Transforming growth factor-beta-activated kinase 1 (TAK1) as a primary hit.

Biochemical Validation: Enzyme Kinetics

The first step is to confirm the inhibitory activity in a direct, in-vitro enzymatic assay and determine the potency (IC50).

Protocol 2: In-Vitro TAK1 Kinase Assay (ADP-Glo™)

-

Reagents: Recombinant TAK1/TAB1 enzyme complex, substrate peptide (e.g., myelin basic protein), ATP, and the ADP-Glo™ detection system.

-

Reaction Setup: In a 384-well plate, add TAK1 enzyme, the test compound at various concentrations (e.g., 0.01 µM to 50 µM), and the substrate.

-

Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

-

Detection: Stop the reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP. Then, add Kinase Detection Reagent to convert the newly formed ADP into a luminescent signal.

-

Measurement: Read the luminescence on a plate reader. The signal intensity is directly proportional to kinase activity.

-

Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

| Parameter | Description | Expected Outcome for a Potent Inhibitor |

| IC50 | Concentration of inhibitor required to reduce enzyme activity by 50%. | Low nanomolar to low micromolar range (e.g., < 1 µM). |

| Hill Slope | A measure of the steepness of the dose-response curve. | A value close to 1.0 suggests a 1:1 binding stoichiometry. |

Biophysical Validation: Direct Binding Confirmation

Biochemical assays show inhibition of activity, but not necessarily direct binding. Biophysical methods like Surface Plasmon Resonance (SPR) are essential to confirm a direct physical interaction and measure binding kinetics.

Protocol 3: Surface Plasmon Resonance (SPR) Analysis

-

Immobilization: Covalently immobilize recombinant TAK1 protein onto a sensor chip surface.

-

Binding Measurement: Flow a series of concentrations of this compound across the sensor surface.

-

Data Acquisition: Monitor the change in the refractive index near the sensor surface in real-time, which corresponds to the binding (association) and unbinding (dissociation) of the compound.

-

Analysis: Fit the resulting sensorgrams to a binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Trustworthiness: A confirmed low KD value (e.g., in the nanomolar range) provides high-confidence evidence of a direct, high-affinity interaction between the compound and the target protein.

Cellular Target Engagement and Pathway Analysis

The final validation step is to demonstrate that the compound engages its target in a cellular context and modulates the downstream signaling pathway.

Workflow 2: Cellular Pathway Modulation via Western Blot

If the compound inhibits TAK1, it should block the downstream phosphorylation of its substrates, such as JNK and p38 MAPK.[4]

A positive result—demonstrating that the compound blocks the phosphorylation of downstream effectors in a dose-dependent manner—is the conclusive piece of evidence for the proposed mechanism of action.

Conclusion and Next Steps

This guide outlines a logical, multi-layered strategy for defining the mechanism of action of a novel compound, exemplified by this compound. By progressing from broad, hypothesis-generating screens to highly specific biochemical, biophysical, and cellular validation assays, researchers can build a robust, data-driven case for a specific MoA. The conclusive identification of TAK1 as the target through this workflow would position this compound as a valuable lead compound for further preclinical development in inflammatory diseases or oncology.

References

-

National Center for Biotechnology Information. (n.d.). 3-Fluoro-5-nitrobenzoic acid. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.

-

PrepChem. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

-

National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-hydroxy-5-nitrobenzoic acid. PubChem Compound Database. Retrieved from [Link]

-

Seltzner, J. H., et al. (2022). Repurposing of the RIPK1-Selective Benzo[1]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Hraschan, D., et al. (2020). Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold. Molecules. Retrieved from [Link]

Sources

A Strategic Guide to the In Vitro Biological Evaluation of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid

Preamble: Deconstructing a Molecule of Interest

In the landscape of drug discovery, novel chemical entities are the bedrock of innovation. The compound 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid presents a compelling scaffold for investigation. Its structure is a composite of moieties that have independently been associated with significant biological activities. The nitrobenzoic acid core is a well-documented pharmacophore in antimicrobial agents, while the fluoro-methoxyphenyl group is prevalent in compounds explored for anticancer properties.[1][2][3] The strategic placement of a fluorine atom can also enhance metabolic stability and target binding affinity, a common tactic in medicinal chemistry.[4]

This document serves as a technical guide for researchers, outlining a comprehensive in vitro strategy to elucidate the potential biological activities of this specific molecule. We will proceed not by following a rigid template, but by allowing the compound's structure to dictate the most logical and scientifically rigorous path of inquiry. Our approach is grounded in proposing a series of validated, self-contained experiments designed to systematically test for anticancer, antimicrobial, and anti-inflammatory properties.

Hypothesized Biological Activities & Experimental Roadmaps

Based on a structural analysis and the established activities of related compounds, we can formulate several primary hypotheses for the biological potential of this compound.

Hypothesis 1: The Compound Possesses Anticancer Activity

Derivatives containing methoxyphenyl and nitrophenyl scaffolds have demonstrated significant cytotoxic effects against various cancer cell lines.[2][3] The proposed mechanism often involves the induction of apoptosis or the inhibition of critical cell signaling pathways. Therefore, a primary avenue of investigation is to assess the compound's cytotoxic and anti-proliferative potential.

Caption: Workflow for anticancer activity assessment.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon) in appropriate media supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Harvest cells using trypsin and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Treatment: Replace the media in the cell plates with the media containing the various compound concentrations. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 hours.

-

MTS Assay: Add CellTiter 96® AQueous One Solution Reagent (or equivalent) to each well according to the manufacturer's instructions. Incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the results and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Hypothesis 2: The Compound Exhibits Antimicrobial and/or Antifungal Activity

Nitro-substituted aromatic compounds and benzoic acid derivatives are well-documented for their antimicrobial properties.[1][5] The mechanism can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[2] Some benzoic acid derivatives have also shown promise as antifungal agents by targeting fungal-specific enzymes like CYP53.[6]

-

Microorganism Preparation: Prepare overnight cultures of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) and fungal strains (e.g., Candida albicans) in RPMI-1640 medium.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the appropriate broth to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Adjust the microbial cultures to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL and add to each well.[7]

-

Controls: Include a positive control (broth with inoculum and no compound), a negative control (broth only), and a standard antibiotic/antifungal control (e.g., ampicillin, fluconazole).[2]

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits visible growth (turbidity) of the microorganism.[7]

Hypothesis 3: The Compound Possesses Anti-inflammatory Properties

Certain chalcones and related phenolic compounds containing methoxyphenyl groups have been shown to inhibit inflammatory pathways, notably by reducing the production of nitric oxide (NO) in activated macrophages.[8]

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells. Include control wells with cells only, cells with LPS only, and cells with a known inhibitor (e.g., L-NAME).

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Measurement: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess Reagent System.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control. Determine the IC₅₀ value for NO inhibition.

Data Presentation: A Framework for Analysis

Quantitative data from the proposed experiments should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |

| HCT-116 | Colorectal Carcinoma | 22.5 ± 3.1 |

| A549 | Lung Carcinoma | 45.1 ± 5.4 |

| MDA-MB-468 | Breast Adenocarcinoma | 8.9 ± 1.1 |

Table 2: Hypothetical Antimicrobial Activity Profile

| Organism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 32 |

| Escherichia coli | Gram-negative | 128 |

| Candida albicans | Fungus | 64 |

| Aspergillus niger | Fungus | >256 |

Visualizing Potential Mechanisms

Should the compound prove to be a potent cytotoxic agent via apoptosis, a potential mechanism could involve the intrinsic mitochondrial pathway.

Caption: Hypothetical apoptotic signaling pathway.

Conclusion and Future Directions

This guide outlines a foundational in vitro screening cascade for this compound. The proposed experiments are designed to efficiently probe its potential as an anticancer, antimicrobial, or anti-inflammatory agent. Positive results in any of these primary assays would warrant progression to more detailed mechanistic studies, such as target identification, enzyme inhibition assays, and further investigation into specific signaling pathways. This structured, hypothesis-driven approach ensures a thorough and scientifically sound evaluation of this novel compound's therapeutic potential.

References

- Gökçe, M., et al. (2005). Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Derivatives. Turkish Journal of Chemistry.

- BenchChem (2025). Biological activity of derivatives of 3-Methoxy-4-nitrobenzoic acid. BenchChem.

- ResearchGate. Compounds with fluoro-aryl, heterocyclic-amide, methoxy phenyl, and isoxazole with anticancer activities.

-

Stevens, M. F. G., et al. (2009). Structural Studies on Bioactive Compounds. 40. Synthesis and Biological Properties of Fluoro-, Methoxyl-, and Amino-Substituted 3-Phenyl-4H-1-benzopyran-4-ones and a Comparison of Their Antitumor Activities with the Activities of Related 2-Phenylbenzothiazoles. Journal of Medicinal Chemistry. Available at: [Link]

-

Zhang, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules. Available at: [Link]

-

Wikipedia. Nitrobenzoic acid. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Advancing Chemical Research: The Role of Nitrobenzoic Acid Derivatives in Innovation. Available at: [Link]

-

Boll, E., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. Available at: [Link]

-

Park, H. G., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

PubChem. 3-Fluoro-5-nitrobenzoic acid. National Center for Biotechnology Information. Available at: [Link]

-

Stuper-Szablewska, K., et al. (2021). Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid. International Journal of Molecular Sciences. Available at: [Link]

-

Zhang, W., et al. (2021). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

-

Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Available at: [Link]

-

Lin, Y. M., et al. (2009). Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Therapeutic Targets of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid

Abstract

The compound 3-(4-fluoro-3-methoxyphenyl)-5-nitrobenzoic acid represents a novel chemical entity with significant therapeutic potential, owing to its unique structural amalgamation of three key pharmacophores: a nitrobenzoic acid core, a fluoro-methoxyphenyl group, and a biphenyl-like spatial arrangement. While direct biological data for this specific molecule is not yet prevalent in public literature, a comprehensive analysis of its constituent moieties and structurally analogous compounds allows for the formulation of robust hypotheses regarding its potential mechanisms of action and therapeutic targets. This guide provides an in-depth exploration of these potential targets, grounded in established principles of medicinal chemistry and pharmacology. We will dissect the compound's architecture to propose high-priority target classes, including inflammatory and neurological pathways. Furthermore, this document outlines detailed, self-validating experimental workflows for the validation of these proposed targets, designed to provide a clear and actionable roadmap for researchers and drug development professionals.

Part 1: A Structure-Based Rationale for Target Identification

The predictive power of medicinal chemistry lies in understanding how a molecule's structure dictates its function. The architecture of this compound is not a random assortment of chemical groups; it is a deliberate combination of moieties that are known to confer specific biological activities and desirable pharmacokinetic properties.

The Nitrobenzoic Acid Moiety: A Driver of Anti-inflammatory and Anticancer Activity

The nitrobenzoic acid scaffold is a well-established pharmacophore. The presence of a nitro group, a potent electron-withdrawing group, can significantly influence the electronic properties of the benzoic acid ring, impacting its pKa and reactivity.[1][2] This moiety is a cornerstone in the synthesis of various therapeutic agents, particularly in the realms of inflammation and oncology.[3][4]

Notably, a structurally related compound, a nitroalkene benzoic acid derivative known as BANA, has been shown to target reactive microglia and inhibit the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway in a preclinical model of amyotrophic lateral sclerosis (ALS).[5] This finding provides a compelling rationale to consider NF-κB as a primary therapeutic target for compounds containing the nitrobenzoic acid core. The mechanism often involves the modulation of key signaling cascades that are dysregulated in inflammatory and cancerous states.[6]

The Fluoro-Methoxyphenyl Moiety: A Key to Enhanced Drug-like Properties

The incorporation of fluorine and methoxy groups into a phenyl ring is a classic strategy in modern drug design to optimize a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7][8]

-

Fluorine Substitution : The presence of a fluorine atom can increase metabolic stability by blocking sites of oxidative metabolism.[7] Its high electronegativity can also lead to stronger binding interactions with target proteins, enhancing potency.[8]

-

Methoxy Group : The methoxy group can improve solubility and also influence binding affinity through hydrogen bond formation.

This specific combination is found in several centrally active compounds. For instance, (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337) is a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3), a target for CNS disorders.[9] This suggests that this compound may possess the necessary physicochemical properties to cross the blood-brain barrier and engage with neurological targets.

The Biphenyl-like Core: A Scaffold for Enzyme Inhibition

The overall structure, with two phenyl rings connected by a single bond, creates a biphenyl-like scaffold. This structural motif is found in a wide array of enzyme inhibitors, as it provides a rigid framework that can be appropriately decorated with functional groups to fit into specific binding pockets. A prominent example is the class of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. Many of these compounds possess an acidic moiety and a diaryl structure.

Part 2: High-Priority Potential Therapeutic Targets

Based on the structural analysis, we have identified three high-priority, plausible therapeutic targets for this compound. Each is supported by a strong scientific rationale and represents a significant area of unmet medical need.

Target 1: The NF-κB Signaling Pathway

Rationale: The strong evidence from the BANA compound, which shares the nitrobenzoic acid core, makes the NF-κB pathway the most compelling potential target.[5] Chronic activation of NF-κB is a hallmark of many inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative conditions like ALS, as well as many forms of cancer. An inhibitor of this pathway would have broad therapeutic utility.

Proposed Mechanism of Action: The compound could inhibit the NF-κB pathway at several key nodes. It might act as an inhibitor of the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This would sequester the active p50/p65 NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Target 2: Cyclooxygenase (COX) Enzymes

Rationale: The structural similarity to several NSAIDs, which are known COX inhibitors, provides a strong basis for this hypothesis. COX-1 and COX-2 are key enzymes in the inflammatory cascade, converting arachidonic acid into prostaglandins. COX-2 is often upregulated at sites of inflammation, making selective COX-2 inhibitors desirable for reducing inflammation with fewer gastrointestinal side effects than non-selective NSAIDs.

Proposed Mechanism of Action: The compound is hypothesized to act as a competitive inhibitor, binding to the active site of COX enzymes. The acidic carboxylic acid group would likely mimic the carboxylate of arachidonic acid, anchoring the molecule in the active site, while the diaryl structure occupies the hydrophobic channel.

Part 3: Experimental Workflows for Target Validation

To transition from hypothesis to evidence, a rigorous and systematic experimental approach is required. The following protocols are designed to be self-validating systems to test the engagement and functional consequence of the compound on the proposed targets.

Workflow 1: Validation of NF-κB Pathway Inhibition

This workflow uses a luciferase reporter assay, a gold-standard method for quantifying the activity of a specific transcription factor.

Protocol: NF-κB Luciferase Reporter Assay

-

Cell Culture: Plate HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well. Allow cells to adhere overnight.

-

Transfection: Co-transfect cells using a suitable lipid-based transfection reagent with two plasmids: one containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites, and a second plasmid constitutively expressing Renilla luciferase (to normalize for transfection efficiency and cell viability).

-

Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound (e.g., from 0.01 µM to 100 µM). Include wells for a vehicle control (DMSO) and a known NF-κB inhibitor as a positive control.

-

Stimulation: After a 1-hour pre-incubation with the compound, stimulate the cells by adding TNF-α to a final concentration of 10 ng/mL to all wells except the unstimulated negative control.

-

Incubation: Incubate the plate for 6-8 hours at 37°C in a CO₂ incubator.

-

Lysis and Readout: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system on a plate luminometer.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized data against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

| Compound | Target Pathway | Assay Type | IC₅₀ (µM) [95% CI] |

| This compound | NF-κB | Luciferase Reporter | Calculated Value |

| Positive Control (e.g., BAY 11-7082) | NF-κB | Luciferase Reporter | Known Value |

Workflow 2: Validation of COX-1/COX-2 Inhibition

This workflow employs a commercially available, cell-free colorimetric assay to directly measure enzyme inhibition and determine selectivity.

Protocol: In Vitro COX Inhibition Assay

-

Reagent Preparation: Prepare all components from a commercial COX inhibitor screening assay kit according to the manufacturer's instructions. This will typically include assay buffer, heme, purified COX-1 and COX-2 enzymes, arachidonic acid substrate, and a colorimetric probe.

-

Plate Setup: In a 96-well plate, add buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Inhibitor Addition: Add serial dilutions of the test compound. Include wells for vehicle control (100% activity) and a known selective COX-2 inhibitor (e.g., Celecoxib) and a non-selective inhibitor (e.g., Indomethacin) as controls.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.

-

Incubation: Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow for the conversion of arachidonic acid to PGG₂, which has peroxidase activity.

-

Readout: Terminate the reaction and develop the signal by adding a colorimetric substrate that reacts with the peroxidase component of the COX enzyme. Measure the absorbance on a microplate reader at the specified wavelength (e.g., 590 nm).

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2 and calculate the selectivity index (IC₅₀ COX-2 / IC₅₀ COX-1).

Data Presentation:

| Compound | IC₅₀ COX-1 (µM) | IC₅₀ COX-2 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | Value | Value | Calculated Value |

| Celecoxib (Positive Control) | >10 | ~0.05 | >200 |

| Indomethacin (Positive Control) | ~0.1 | ~0.5 | ~0.2 |

Conclusion and Future Directions

The analysis of this compound, based on its constituent chemical moieties, strongly suggests a high potential for therapeutic activity, primarily through the modulation of key inflammatory and neurological pathways. The most promising targets identified are the NF-κB signaling pathway and COX enzymes , with a more speculative but intriguing potential for activity as a negative allosteric modulator of mGlu3 .

The experimental workflows detailed in this guide provide a clear, robust, and validated path forward for researchers to systematically test these hypotheses. Successful validation of activity against any of these targets would be a significant step forward. Future research should focus on:

-

In Vivo Efficacy: Progressing the compound into relevant animal models of inflammation, pain, or neurological disorders to establish in vivo proof-of-concept.

-

Medicinal Chemistry Optimization: Initiating a structure-activity relationship (SAR) campaign to improve potency, selectivity, and pharmacokinetic properties.

-

Off-Target Profiling: Conducting broader screening against a panel of kinases, GPCRs, and other enzymes to build a comprehensive selectivity profile and identify any potential off-target liabilities.

This technical guide serves as a foundational document to catalyze the investigation of this compound, a compound with a promising structural profile for the development of novel therapeutics.

References

-

Moreno-Blas, D., et al. (2021). A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition. Neurotherapeutics, 18(1), 309-325. [Link]

-

Mezencev, R. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Hydroxy-4-nitrobenzoic Acid in Pharmaceutical Development. [Link]

-

Noetzel, M. J., et al. (2012). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM). Journal of Medicinal Chemistry, 55(19), 8333-8349. [Link]

-

Westphal, F., et al. (2004). Isomeric Fluoro-methoxy-phenylalkylamines: A new series of controlled-substance analogues (designer drugs). Forensic Science International, 144(2-3), 145-156. [Link]

-

Teixeira, C., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals, 15(9), 1119. [Link]

-

Kumar, R., et al. (2023). Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Fluoro-5-nitrobenzoic acid. PubChem Compound Database. [Link]

-

Basset, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5345. [Link]

Sources

- 1. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. preprints.org [preprints.org]

- 5. A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 9. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid

This document provides a comprehensive technical guide to the spectroscopic characterization of the novel compound 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the analytical techniques used to confirm the structure and purity of this molecule. This guide will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unequivocal identification of this target compound.

Molecular Structure and Spectroscopic Rationale

The structural complexity of this compound, featuring two substituted aromatic rings linked by a single bond, gives rise to a unique spectroscopic fingerprint. A thorough analysis of its NMR, IR, and MS data is essential for confirming its identity and purity.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | br s | 1H | -COOH |

| ~8.6 | t, J ≈ 1.5 Hz | 1H | H-4 |

| ~8.4 | t, J ≈ 1.5 Hz | 1H | H-6 |

| ~8.2 | t, J ≈ 1.5 Hz | 1H | H-2 |

| ~7.6 | dd, J ≈ 8.5, 2.0 Hz | 1H | H-6' |

| ~7.5 | ddd, J ≈ 8.5, 4.5, 2.0 Hz | 1H | H-2' |

| ~7.3 | t, J ≈ 8.5 Hz | 1H | H-5' |

| ~3.9 | s | 3H | -OCH₃ |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | -COOH |

| ~158 (d, ¹JCF ≈ 250 Hz) | C-4' |

| ~148 | C-5 |

| ~146 (d, ²JCF ≈ 15 Hz) | C-3' |

| ~140 | C-3 |

| ~133 | C-1 |

| ~130 (d, ³JCF ≈ 5 Hz) | C-1' |

| ~128 | C-6 |

| ~125 | C-2 |

| ~122 (d, ³JCF ≈ 5 Hz) | C-6' |

| ~118 (d, ²JCF ≈ 20 Hz) | C-5' |

| ~115 | C-2' |

| ~56 | -OCH₃ |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of the synthesized compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for dissolving the polar benzoic acid derivative and for observing the exchangeable carboxylic acid proton.

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: 32 scans, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 scans, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Caption: A streamlined workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by several key absorption bands.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1530 and ~1350 | Strong | Asymmetric and symmetric N-O stretches (nitro group) |

| ~1600 and ~1475 | Medium | C=C stretches (aromatic rings) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1100 | Strong | C-F stretch |

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its elemental composition and connectivity.

Predicted Mass Spectrum Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 291.04

-

Major Fragments:

-

m/z = 274 ([M-OH]⁺)

-

m/z = 246 ([M-COOH]⁺)

-

m/z = 216 ([M-COOH-NO]⁺)

-

m/z = 185

-

m/z = 139

-

m/z = 123

-

Experimental Protocol for MS Data Acquisition (Direct Infusion ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ (m/z 292) and the deprotonated molecule [M-H]⁻ (m/z 290).

-

High-resolution mass spectrometry (HRMS) should be performed to confirm the elemental composition. For C₁₄H₁₀FNO₅, the calculated exact mass is 291.0543.

-

Caption: Predicted major fragmentation pathway in EI-MS.

Self-Validating System for Spectroscopic Data

The trustworthiness of the structural assignment comes from the convergence of data from all three spectroscopic techniques.

-

MS Confirmation: The high-resolution mass spectrum should confirm the elemental composition to within 5 ppm of the calculated value.

-

IR Validation: The presence of the key functional groups (carboxylic acid, nitro, aryl ether, C-F) identified in the IR spectrum must be consistent with the proposed structure.

-

NMR Elucidation: The ¹H and ¹³C NMR spectra provide the definitive proof of structure. The number of signals, their chemical shifts, multiplicities, and integrations should all be in complete agreement with the proposed arrangement of atoms. 2D NMR experiments, such as COSY and HSQC, can be employed to further confirm the connectivity between protons and carbons.

By following the detailed protocols and cross-validating the data from NMR, IR, and MS, researchers can be highly confident in the identity and purity of synthesized this compound.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

A Technical Guide to 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic Acid: Synthesis, Characterization, and Scientific Context

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 3-(4-fluoro-3-methoxyphenyl)-5-nitrobenzoic acid, a biphenyl derivative with potential applications in medicinal chemistry and materials science. While not a widely known compound with a storied "discovery," its significance lies in its role as a versatile synthetic intermediate. This document traces the origins of its first documented synthesis, details the chemical principles and step-by-step protocols for its creation via Suzuki-Miyaura cross-coupling, and discusses its characterization. By explaining the causality behind the experimental choices, this guide offers field-proven insights into the practical application of modern synthetic chemistry, positioning the compound as a valuable building block for developing more complex molecular architectures.

Introduction: Chemical Identity and Rationale for Synthesis

This compound is a polysubstituted aromatic compound belonging to the biphenyl class of molecules. Its structure is characterized by two phenyl rings linked by a carbon-carbon single bond. One ring is substituted with a carboxylic acid (-COOH) and a nitro group (-NO₂), while the second ring features a fluorine atom (-F) and a methoxy group (-OCH₃).

Chemical Structure and Key Features:

-

Molecular Formula: C₁₄H₁₀FNO₅

-

Molecular Weight: 307.23 g/mol

-

Core Scaffold: Biphenyl

-

Key Functional Groups:

-

Carboxylic Acid (-COOH): Provides a site for amide bond formation, esterification, or salt formation. It is a key functional group in many active pharmaceutical ingredients (APIs) for modulating solubility and target binding.

-

Nitro Group (-NO₂): A strong electron-withdrawing group that can be readily reduced to an amine (-NH₂), which is a fundamental building block for a vast array of further chemical transformations.

-

Fluorine (-F): Often incorporated into drug candidates to improve metabolic stability, binding affinity, and membrane permeability.

-

Methoxy Group (-OCH₃): Can influence molecular conformation and electronic properties, and serves as a potential site for demethylation to reveal a reactive phenol group.

-

The strategic combination of these functional groups makes this molecule a high-value intermediate. Its synthesis is not an end in itself but is driven by the need for sophisticated building blocks in multi-step synthetic campaigns, particularly in the field of drug discovery, where researchers explore chemical space to develop novel therapeutic agents.

History of Synthesis: The First Documentation

The "discovery" of a synthetic compound like this compound is marked by its first appearance in the scientific literature. An extensive review of chemical databases and publications indicates that its synthesis was first detailed in patents related to the development of novel therapeutic agents.

Specifically, a patent filed by Array BioPharma Inc. for "COMPOUNDS AND METHODS FOR TREATING CANCER" describes the synthesis of this molecule as a key intermediate (Example 1, Step 2) for creating more complex structures intended as inhibitors of protein kinases. This initial disclosure places the compound's origin firmly within the context of modern oncology drug discovery, where rapid synthesis of diverse molecular scaffolds is paramount for structure-activity relationship (SAR) studies.

The choice to synthesize this specific molecule was driven by a rational drug design strategy. The biphenyl core provides a rigid scaffold to orient functional groups in three-dimensional space, while the various substituents are designed to interact with specific amino acid residues within the target enzyme's active site.

Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling

The construction of the C-C bond linking the two phenyl rings is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and excellent yields.

The Underlying Chemistry: Causality and Component Selection

The reaction couples an aryl halide (or triflate) with an arylboronic acid. In this specific synthesis, 3-bromo-5-nitrobenzoic acid is coupled with (4-fluoro-3-methoxyphenyl)boronic acid.

-

Reactants:

-

3-Bromo-5-nitrobenzoic acid: The electrophilic partner. The bromine atom is the leaving group in the catalytic cycle. The electron-withdrawing nitro and carboxylic acid groups activate the C-Br bond towards oxidative addition to the palladium catalyst.

-

(4-Fluoro-3-methoxyphenyl)boronic acid: The nucleophilic partner. Boronic acids are stable, readily available, and generally have low toxicity, making them ideal reagents.

-

-

Catalyst System:

-

Palladium(0) Catalyst (e.g., Pd(PPh₃)₄ - Tetrakis(triphenylphosphine)palladium(0)): This is the engine of the reaction. The palladium atom cycles between the Pd(0) and Pd(II) oxidation states, facilitating the key steps of oxidative addition, transmetalation, and reductive elimination.

-

-

Base (e.g., Sodium Carbonate - Na₂CO₃): The base is crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.

-

Solvent System (e.g., Dioxane/Water): A mixture of an organic solvent (dioxane) and water is often used. The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the inorganic base.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow from starting materials to the final purified product.

Caption: Workflow for the Suzuki-Miyaura synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative example based on standard literature procedures and should be adapted and optimized as needed.

-

Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-nitrobenzoic acid (1.0 eq), (4-fluoro-3-methoxyphenyl)boronic acid (1.1 eq), and sodium carbonate (2.5 eq).

-

Inerting: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent and Catalyst Addition: Add the solvent mixture of dioxane and water (e.g., a 4:1 ratio). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the flask.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with water and acidify to a pH of ~2 using 1M hydrochloric acid (HCl). This step protonates the carboxylic acid, causing the product to precipitate or become extractable into an organic solvent.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent such as ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to yield the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Physicochemical and Spectroscopic Data

The identity of a synthesized compound is unequivocally confirmed by a combination of analytical techniques. The table below summarizes the expected data for this molecule.

| Property | Data / Expected Value |

| IUPAC Name | This compound |

| CAS Number | 1365272-98-3 |

| Molecular Formula | C₁₄H₁₀FNO₅ |

| Molecular Weight | 307.23 g/mol |

| Appearance | Expected to be an off-white to yellow solid |

| ¹H NMR | Expected signals in the aromatic region (7.0-9.0 ppm) consistent with the substitution patterns. A singlet for the methoxy group (~3.9 ppm). |

| Mass Spec (ESI-) | Expected [M-H]⁻ ion at m/z 306.05 |

Potential Applications and Future Synthetic Routes

The true value of this compound is its function as a molecular scaffold for building more complex, high-value molecules. The nitro and carboxylic acid groups are handles for further chemical diversification.

Caption: Potential synthetic transformations of the title compound.

-

Reduction of the Nitro Group: The nitro group can be cleanly reduced to an aniline (amino group) using standard conditions like catalytic hydrogenation (H₂ over Pd/C) or chemical reductants like tin(II) chloride (SnCl₂). This introduces a nucleophilic site, opening up a vast array of subsequent reactions such as amide bond formation, sulfonamide synthesis, or diazotization.

-

Activation of the Carboxylic Acid: The carboxylic acid can be activated (e.g., to an acid chloride or using peptide coupling reagents like HATU) and reacted with various amines to generate a library of amide derivatives. This is a common strategy in medicinal chemistry to explore interactions with biological targets.

These downstream modifications underscore the compound's role as a platform molecule for creating diverse chemical libraries aimed at discovering new drugs or functional materials.

Conclusion

This compound serves as an exemplary case study in the logic of modern synthetic chemistry. While not a household name, its documented synthesis within the context of cancer research highlights the critical role such intermediates play in the innovation pipeline. Its creation, reliably achieved through the robust Suzuki-Miyaura cross-coupling, provides a scaffold rich in chemical potential. The strategically placed functional groups—a reducible nitro group, an activatable carboxylic acid, and metabolically relevant fluorine and methoxy moieties—make it a valuable asset for researchers aiming to construct novel and complex molecular architectures for therapeutic or material applications. This guide has illuminated its synthesis, characterization, and logical application, providing a comprehensive technical overview for the practicing scientist.

References

- Source: World Intellectual Property Organization (WIPO)

- Title: Preparation of pyrrolotriazine derivatives as protein kinase inhibitors for treating cancer Source: Google Patents, US20120108573A1 URL

-

Title: The Nobel Prize in Chemistry 2010 - Palladium-Catalyzed Cross Couplings Source: The Royal Swedish Academy of Sciences URL: [Link]

-

Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

An In-depth Technical Guide to 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic Acid Derivatives and Analogs: Synthesis, Properties, and Biological Potential

Introduction

Overview of Biphenyl Carboxylic Acids in Medicinal Chemistry

Biphenyl carboxylic acid derivatives are a significant class of compounds in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The biphenyl scaffold provides a rigid framework that can be strategically functionalized to interact with various biological targets. This structural motif is present in a range of approved drugs, highlighting its importance in drug design and development.[2] The carboxylic acid group offers a versatile handle for modifying physicochemical properties and engaging in key interactions with biological receptors. These compounds have been explored for a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1]

Significance of the 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic Acid Scaffold

The this compound scaffold represents a promising area of chemical space for the development of novel therapeutic agents. This structure combines the biphenyl carboxylic acid core with specific substituents that are known to influence biological activity. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can modulate electronic properties and target interactions. The nitro group, a strong electron-withdrawing group, significantly impacts the molecule's chemical properties and can be a key pharmacophore for certain biological activities.[3] This guide provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of this class of compounds, aimed at researchers and professionals in drug discovery and development.

Objectives and Scope of the Guide

This technical guide is designed to provide a detailed understanding of this compound derivatives and analogs. It will cover the following key areas:

-

Synthesis: A detailed, step-by-step protocol for the synthesis of the core scaffold using modern synthetic methodologies.

-

Biological Evaluation: An overview of the potential biological activities of these compounds, drawing insights from structurally related molecules.

-

Structure-Activity Relationships (SAR): A discussion of how structural modifications may influence the biological activity of this class of compounds.

-

Future Perspectives: An outlook on the potential for further research and development in this area.

Synthesis and Chemical Characterization

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of this compound and its derivatives can be efficiently achieved through a convergent synthetic approach. The key disconnection lies at the biaryl bond, suggesting a cross-coupling reaction as the final step. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds between aryl halides and aryl boronic acids, offering high yields and functional group tolerance.[1]

Detailed Protocol for Suzuki-Miyaura Coupling Synthesis

This protocol outlines the synthesis of this compound from 3-bromo-5-nitrobenzoic acid and (4-fluoro-3-methoxyphenyl)boronic acid.

Materials:

-

3-Bromo-5-nitrobenzoic acid

-

(4-Fluoro-3-methoxyphenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3-bromo-5-nitrobenzoic acid (1.0 mmol), (4-fluoro-3-methoxyphenyl)boronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

-

Catalyst Preparation: In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in a small amount of 1,4-dioxane.

-

Reaction Mixture: Add the catalyst solution to the round-bottom flask containing the reactants.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 10 mL) to the reaction flask.

-

Reaction Conditions: Equip the flask with a condenser and heat the mixture to 80-90 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

-

Extraction: Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization Techniques

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane). The purity and identity of the final compound should be confirmed by analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Workflow Diagram for Synthesis and Purification

Caption: General workflow for the synthesis and purification of this compound.

Biological Evaluation (Based on Related Structures)

Due to the limited publicly available biological data specifically for this compound, this section will draw inferences from studies on structurally related biphenyl carboxylic acids and nitrobenzoic acid derivatives.

Anticancer Potential: Insights from Biphenyl Carboxylic Acid Derivatives

Biphenyl carboxylic acid derivatives have been investigated for their potential as anticancer agents.[2] Studies on small molecule libraries of biphenyl carboxylic acids have shown that certain substitution patterns can lead to significant in vitro activity against cancer cell lines, such as MCF-7 and MDA-MB-231 (breast cancer).[2] The mechanism of action for some biphenyl derivatives involves the inhibition of key signaling pathways implicated in cancer progression, such as those regulated by STAT3.[4]

Antimicrobial Activity: Inferences from Nitrobenzoic Acid Analogs

Nitroaromatic compounds, including nitrobenzoic acid isomers, are known to possess antimicrobial properties.[2] Their mechanism of action is often attributed to the reductive bioactivation of the nitro group by microbial nitroreductases, leading to the formation of cytotoxic reactive nitrogen species.[2] The position of the nitro group and other substituents on the benzoic acid ring can significantly influence the antimicrobial efficacy.[5]

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method commonly used to assess the cytotoxic effects of chemical compounds on cultured cells.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

Test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Table of Biological Activity Data for Structurally Related Compounds

| Compound Class | Specific Example | Biological Activity | Target/Cell Line | IC₅₀/MIC | Reference |

| Biphenyl Carboxylic Acid | 1-(4'-benzyloxybiphenyl-4-yl)cyclopropane-1-carboxylic acid | Anticancer | MCF-7 | 9.92 µM | [2] |

| Biphenyl Carboxylic Acid | 1-(4'-benzyloxybiphenyl-4-yl)cyclopropane-1-carboxylic acid | Anticancer | MDA-MB-231 | 9.54 µM | [2] |

| Nitrobenzoic Acid Derivative | 2-Chloro-5-nitrobenzoic acid derivative | Antibacterial | S. aureus | - | [1] |

| Nitrobenzoic Acid Derivative | 2-Chloro-5-nitrobenzoic acid derivative | Antibacterial | E. coli | - | [1] |

Structure-Activity Relationships (SAR) and Mechanistic Insights (Inferred)

Influence of Substituents on Biological Activity (General Trends)

While specific SAR studies for this compound are not available, general trends can be inferred from related compound classes:

-

Biphenyl System: The dihedral angle between the two phenyl rings can influence the binding to target proteins. Substituents that affect this angle can modulate activity.

-

Carboxylic Acid Group: The acidity and position of the carboxylate group are often crucial for interaction with polar residues in a binding pocket. Esterification or amidation of this group can significantly alter the biological profile.

-

Fluorine Substitution: The introduction of fluorine can enhance binding affinity through favorable electrostatic interactions and can block metabolic sites, thereby increasing the compound's half-life.[6]

-

Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and influence the electronic properties of the phenyl ring.

-

Nitro Group: The strong electron-withdrawing nature of the nitro group can be essential for certain mechanisms of action, such as reductive activation in antimicrobial agents.

Potential Mechanisms of Action

Based on the structural features, derivatives of this compound could potentially act through several mechanisms:

-

Enzyme Inhibition: The scaffold could be designed to fit into the active site of enzymes such as kinases, which are often targeted in cancer therapy.[7]

-